

Oclacitinib-13C-d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Oclacitinib-13C-d3	
Cat. No.:	B12300133	Get Quote

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on **Oclacitinib-13C-d3**, a critical internal standard for the quantification of Oclacitinib. This document outlines its availability from various suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visualizes the relevant biological signaling pathway.

Supplier and Availability

Oclacitinib-13C-d3 is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities for research and development purposes. It is crucial to note that this product is not intended for human or veterinary use.

Supplier	Availability	Unit Sizes
Clinivex	In stock[1]	10mg, 50mg, 100mg[1]
MedchemExpress	In stock[2]	Inquire for details
Cayman Chemical	In stock	500 μg, 1 mg[3]
Pharmaffiliates	Inquire	Inquire for details[4]

Technical Data



Oclacitinib-13C-d3 serves as an isotopically labeled internal standard for the accurate quantification of Oclacitinib.[3] Its physical and chemical properties are essential for methodological development and data interpretation.

Property	Value
Chemical Formula	C14[¹³ C]H20D3N5O2S[3]
Molecular Weight	341.5 g/mol [3]
Purity	≥99% deuterated forms (d1-d3)[3]
Solubility	Soluble in DMSO and Methanol[3]

Oclacitinib's Inhibitory Activity

Oclacitinib is a potent inhibitor of the Janus kinase (JAK) family.[3] Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC_{50}) values against various JAK enzymes. Oclacitinib shows preferential inhibition of JAK1.[5][6][7]

Enzyme	IC ₅₀ (nM)
JAK1	10[3][8][9]
JAK2	18[3]
JAK3	99[3][9]
TYK2	84[3]

Pharmacokinetic Properties of Oclacitinib (in dogs)

Understanding the pharmacokinetic profile of Oclacitinib is vital for designing in vivo studies. The following table summarizes key parameters observed in dogs.



Parameter	Value
Cmax (Maximum Concentration)	324 ng/mL[10]
Tmax (Time to Maximum Concentration)	Approximately 1.7 hours[11]
T1/2 (Half-life)	4.8 hours[11]
Absolute Bioavailability	89%[10][12]

Experimental Protocol: Quantification of Oclacitinib in Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Oclacitinib in plasma samples using **Oclacitinib-13C-d3** as an internal standard.[13]

1. Sample Preparation:

- To 50 μ L of plasma sample, standard, or quality control sample, add 200 μ L of an internal standard solution (**Oclacitinib-13C-d3** at 10 ng/mL in acetonitrile).
- Vortex the mixture to precipitate proteins and then centrifuge at approximately 100 x g for 10 minutes.
- Transfer 20 μL of the supernatant to a clean 96-well plate.
- Dilute the supernatant with 180 μL of 0.1% ammonium hydroxide.
- Gently mix the plate before placing it in the autosampler for analysis.

2. LC-MS/MS Analysis:

- Column: 5 μm Zorbax Extend C18 50 x 2 mm HPLC column.
- Mobile Phase A: 0.1% ammonium hydroxide in water.
- Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.
- Flow Rate: 0.300 mL/min.
- Gradient: Start with 90% A / 10% B, then ramp to 70% A / 30% B in 0.5 minutes and hold for 2 minutes.
- Injection Volume: 10 μL.
- Mass Spectrometer: Sciex API 4000 or equivalent.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitoring: Multiple reaction monitoring (MRM) of the transitions:



- Oclacitinib: 338 → 149 amu
- Oclacitinib-13C-d3 (Internal Standard): 342 → 149 amu
- 3. Data Analysis:
- Use the peak areas for quantification with a quadratic regression $(1/x^2)$ weighting.
- The standard curve typically ranges from 0.5 to 1000 ng/mL.

Oclacitinib and the JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for the signaling of numerous cytokines involved in inflammation and allergic responses. By blocking JAK enzymes, particularly JAK1, Oclacitinib prevents the downstream phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes.



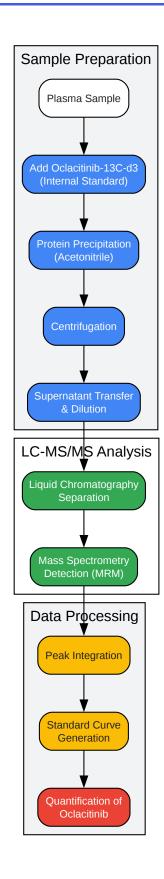
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Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Oclacitinib Quantification

The following diagram illustrates a typical workflow for the quantification of Oclacitinib in biological samples using **Oclacitinib-13C-d3**.





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Caption: Workflow for Oclacitinib quantification.



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